calcitetrol
Description
This compound is a natural product found in Homo sapiens with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKUWGUJVKMHC-QPGHTDHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432720 | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50648-94-7, 72203-93-1 | |
| Record name | 1,24,25-Trihydroxyvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | calcitetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Calcitetrol in Vitamin D Metabolism: an Academic Overview
Contextualizing Calcitetrol (B45664) within the Vitamin D Endocrine System
The vitamin D endocrine system is a complex network responsible for maintaining calcium and phosphate (B84403) homeostasis, which is critical for bone health and various other physiological processes. nih.gov The journey begins with vitamin D3 (cholecalciferol), which is either synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources. wikipathways.orgnih.gov This initial form is biologically inert and must undergo two sequential hydroxylation steps to become active.
First, vitamin D3 is transported to the liver, where the enzyme CYP2R1, a 25-hydroxylase, converts it into 25-hydroxyvitamin D3 (calcidiol). nih.govnih.gov Calcidiol is the major circulating form of vitamin D in the bloodstream, but it still has limited biological activity. nih.gov The critical activation step occurs primarily in the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) hydroxylates calcidiol to produce 1α,25-dihydroxyvitamin D3 (calcitriol). nih.govnih.gov
Calcitriol (B1668218) is the hormonally active form of vitamin D, exerting its effects by binding to the vitamin D receptor (VDR) in various target tissues. nih.govwikipathways.org To prevent excessive activity and maintain tight control over calcium levels, the vitamin D system has a crucial catabolic (inactivation) pathway. This compound (1α,24R,25-trihydroxyvitamin D3) is a key metabolite in this pathway. vulcanchem.com It is the product of the hydroxylation of the active hormone, calcitriol. This catabolic process is essential for regulating the concentration and activity of calcitriol, thereby completing the homeostatic loop of the vitamin D endocrine system. nih.gov
| Metabolite Name | Common Name / Abbreviation | Primary Function |
| Cholecalciferol | Vitamin D3 | Prohormone synthesized in the skin or obtained from diet. wikipathways.org |
| 25-hydroxyvitamin D3 | Calcidiol, 25(OH)D3 | Major circulating form; precursor to the active hormone. nih.govnih.gov |
| 1α,25-dihydroxyvitamin D3 | Calcitriol, 1,25(OH)2D3 | The hormonally active form of vitamin D. nih.govnih.gov |
| 1α,24R,25-trihydroxyvitamin D3 | This compound | A catabolite of calcitriol, part of the inactivation pathway. wikipathways.orgvulcanchem.com |
Historical Perspectives on Vitamin D Metabolite Research
The understanding of vitamin D began with the identification of an "antirachitic factor" in the early 20th century, which could be supplied by either cod liver oil or ultraviolet light to cure rickets. karger.comresearchgate.net For decades, vitamin D was considered a single vitamin that acted directly on its target tissues. However, researchers in the mid-20th century noted a significant time lag between the administration of vitamin D and its observable effects on calcium transport, suggesting that the vitamin itself was not the final active molecule but likely a precursor that required metabolic conversion. nih.gov
The modern era of vitamin D research was launched in the late 1960s and early 1970s. A pivotal moment was the synthesis of highly radioactive vitamin D, which allowed scientists to trace its metabolic fate in the body. researchgate.net These studies led to the discovery that vitamin D is first converted in the liver to a more biologically potent form, which was identified as 25-hydroxyvitamin D (calcidiol) in 1968. researchgate.netresearchgate.net
Shortly thereafter, researchers demonstrated that calcidiol undergoes a second conversion, primarily in the kidney, to an even more active metabolite. nih.gov This metabolite was found to localize in the nuclei of intestinal cells, fitting the profile of a steroid hormone. karger.com In 1971, three independent laboratories simultaneously reported the chemical structure of this ultimate active hormone as 1α,25-dihydroxyvitamin D3 (calcitriol). karger.com The identification of calcitriol and subsequently the vitamin D receptor (VDR) solidified the concept of a vitamin D endocrine system, where a dietary substance is converted into a potent hormone. nih.govresearchgate.net This foundational work paved the way for the later discovery of the catabolic pathways, including the formation of this compound, as essential components of this regulatory system.
Current Understanding of this compound's Biological Origin and Fate
This compound, with the chemical name 1α,24R,25-trihydroxyvitamin D3, is a direct metabolite of the active vitamin D hormone, calcitriol. vulcanchem.com Its formation is the initial and rate-limiting step in the catabolic cascade designed to inactivate calcitriol and other vitamin D metabolites. wikipathways.org
Biological Origin: The synthesis of this compound is catalyzed by the mitochondrial cytochrome P450 enzyme CYP24A1 , also known as 1,25-dihydroxyvitamin D3 24-hydroxylase. nih.govgenecards.org This enzyme introduces a hydroxyl (-OH) group at the 24th carbon position of the calcitriol molecule. ontosight.ai The reaction can be summarized as:
Calcitriol + O₂ + 2 reduced [adrenodoxin] + 2 H⁺ → this compound + H₂O + 2 oxidized [adrenodoxin] genecards.orguniprot.org
The expression of the CYP24A1 gene is tightly regulated. It is strongly induced by its own substrate, calcitriol, creating a classic negative feedback loop. nih.gov When levels of active vitamin D are high, the body increases the production of the CYP24A1 enzyme to promote the breakdown of calcitriol into this compound, thus preventing excessive vitamin D activity. genecards.org
Biological Fate: this compound is an intermediate product in the C-24 oxidation pathway. wikipedia.org It does not accumulate but is further metabolized by the same CYP24A1 enzyme in a series of subsequent oxidative steps. uniprot.orgqmul.ac.uk This enzymatic pathway ultimately leads to the cleavage of the vitamin D side chain and the formation of calcitroic acid , a water-soluble end-product that is biologically inactive and excreted from the body, primarily in the bile. nih.govwikipedia.org
While primarily considered part of an inactivation pathway, research indicates that this compound is not entirely devoid of biological activity. It exhibits a significantly reduced binding affinity for the vitamin D receptor (VDR) compared to calcitriol. vulcanchem.com Some studies suggest its biological activity is approximately 10% of that of calcitriol, indicating it may have some residual, weak hormonal effects before its eventual conversion to calcitroic acid. oup.com
| Property | Value |
| Chemical Formula | C27H44O4 vulcanchem.com |
| Molecular Weight | 432.6 g/mol vulcanchem.com |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol vulcanchem.com |
| Synonyms | 1α,24R,25-trihydroxyvitamin D3, 1α,24R,25(OH)3D3, (24R)-24-Hydroxycalcitriol vulcanchem.com |
| Primary Forming Enzyme | CYP24A1 (24-hydroxylase) nih.govgenecards.org |
| Eventual End-Metabolite | Calcitroic Acid nih.govwikipedia.org |
Metabolic Pathways and Enzymatic Regulation of Calcitetrol
Biosynthesis of Calcitetrol (B45664) as a Catabolic Product of Calcitriol (B1668218)
The creation of this compound is a primary step in the breakdown of calcitriol, the most potent form of vitamin D. wikipedia.orgwjpmr.com This catabolic process is vital for ensuring that the powerful effects of calcitriol are kept in check, preventing the dangerous condition of hypercalcemia. vulcanchem.com
Role of Cytochrome P450 Enzymes in this compound Formation
Central to the conversion of calcitriol to this compound are the cytochrome P450 enzymes, a superfamily of proteins involved in the metabolism of a wide array of substances. ebi.ac.uk In the context of vitamin D, a specific member of this family takes center stage.
The enzyme primarily responsible for the formation of this compound is Cytochrome P450 family 24 subfamily A member 1, more commonly known as CYP24A1 or 24-hydroxylase. wikipedia.orgmedlineplus.gov This mitochondrial monooxygenase catalyzes the hydroxylation of calcitriol at the 24th carbon position, a key step in its inactivation. uniprot.orguniprot.orgnih.gov CYP24A1 exhibits specificity for both calcitriol and its precursor, calcidiol (25-hydroxyvitamin D). uniprot.orguniprot.org The enzyme's action on calcitriol leads directly to the formation of this compound (1α,24R,25-trihydroxyvitamin D3). vulcanchem.comqmul.ac.uk
The journey from the active hormone calcitriol to its inactive, excretable form, calcitroic acid, involves a series of hydroxylation steps initiated by CYP24A1. uniprot.orguniprot.orgtaylorandfrancis.com The first of these steps is the conversion of calcitriol to this compound. uniprot.org Subsequent enzymatic reactions further modify this compound, ultimately leading to the production of calcitroic acid, a water-soluble compound that is then excreted in the bile. wikipedia.orgtaylorandfrancis.com This multi-step process ensures the efficient and irreversible inactivation of calcitriol. qmul.ac.ukgenome.jp
Precursor Substrates and Metabolic Intermediates Leading to this compound
The direct precursor to this compound is calcitriol (1α,25-dihydroxyvitamin D3). vulcanchem.comuniprot.org Calcitriol itself is synthesized from calcidiol (25-hydroxyvitamin D3) in the kidneys and other tissues. frontiersin.orgnih.gov The entire vitamin D metabolic cascade begins with the conversion of 7-dehydrocholesterol (B119134) in the skin to vitamin D3 (cholecalciferol) upon exposure to ultraviolet B radiation. wjpmr.comvulcanchem.com This is followed by hydroxylation in the liver to form calcidiol. vulcanchem.com Therefore, the pathway leading to this compound is an integral part of the larger vitamin D metabolic network.
Factors Influencing this compound Metabolism
The rate of this compound production is not constant but is instead finely tuned by a variety of factors, primarily through the regulation of the key enzyme, CYP24A1.
Transcriptional and Post-Translational Regulation of CYP24A1
The expression and activity of CYP24A1 are subject to complex regulatory mechanisms at both the transcriptional and post-translational levels.
Transcriptional Regulation: The gene encoding CYP24A1 is a primary target of the vitamin D receptor (VDR). ontosight.ai When calcitriol binds to the VDR, the resulting complex acts as a transcription factor, binding to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene. frontiersin.orgontosight.ai This binding strongly induces the transcription of the CYP24A1 gene, leading to increased synthesis of the CYP24A1 enzyme. mdpi.comjci.org This represents a classic negative feedback loop, where high levels of calcitriol stimulate its own breakdown. ontosight.aimdpi.com Other factors that can influence CYP24A1 transcription include parathyroid hormone (PTH), which can decrease its expression, and fibroblast growth factor 23 (FGF23), which can increase it. nih.govnih.gov
Feedback Mechanisms Involving Calcitriol and Related Metabolites
The synthesis and activity of calcitriol are tightly controlled through a series of sophisticated feedback mechanisms to maintain calcium and phosphate (B84403) homeostasis. mdpi.comrevistanefrologia.com Calcitriol itself is a central regulator in this system, primarily through a negative feedback loop that limits its own production. mdpi.commdpi.com
This negative feedback is achieved through several actions:
Direct Gene Regulation: Calcitriol binds to the vitamin D receptor (VDR) in the kidney cells. This complex then transcriptionally represses the CYP27B1 gene, which codes for the 1α-hydroxylase enzyme responsible for synthesizing calcitriol. mdpi.comnih.gov
Induction of Catabolism: Simultaneously, the calcitriol-VDR complex strongly induces the expression of the CYP24A1 gene. nih.govfrontiersin.org This gene encodes the 24-hydroxylase enzyme, which initiates the catabolism of calcitriol into inactive metabolites, effectively increasing its clearance. frontiersin.orgwikipedia.orgtaylorandfrancis.com
PTH Inhibition: Calcitriol exerts an important inhibitory effect on the transcription of the parathyroid hormone (PTH) gene in the parathyroid glands. revistanefrologia.comnih.govpatsnap.com Since PTH is a primary stimulator of calcitriol synthesis, this reduction in PTH further dampens calcitriol production. nih.govlumenlearning.com
FGF23 Stimulation: Calcitriol stimulates the production of Fibroblast Growth Factor 23 (FGF23) in bone cells. mdpi.comnih.gov FGF23, in turn, potently inhibits the expression of CYP27B1 and activates CYP24A1, adding another layer to the negative feedback on calcitriol levels. mdpi.commdpi.comnih.gov
Rising blood calcium levels, often a result of calcitriol's actions on the intestine and bone, also contribute to this feedback system by inhibiting the release of PTH from the parathyroid gland. mdpi.comlumenlearning.com This intricate interplay ensures that circulating calcitriol concentrations are maintained within a narrow physiological range.
| Regulator | Target Enzyme/Hormone | Effect | Outcome |
|---|---|---|---|
| Calcitriol | CYP27B1 (1α-hydroxylase) | Inhibition of gene expression | Decreased Calcitriol Synthesis mdpi.comnih.gov |
| Calcitriol | CYP24A1 (24-hydroxylase) | Induction of gene expression | Increased Calcitriol Catabolism mdpi.comnih.govfrontiersin.org |
| Calcitriol | Parathyroid Hormone (PTH) | Inhibition of gene transcription | Reduced stimulus for calcitriol synthesis nih.govpatsnap.com |
| Calcitriol | Fibroblast Growth Factor 23 (FGF23) | Stimulation of production | Indirectly inhibits calcitriol synthesis and promotes its catabolism mdpi.comnih.gov |
| High Serum Calcium | Parathyroid Hormone (PTH) | Inhibition of secretion | Reduced stimulus for calcitriol synthesis mdpi.comlumenlearning.com |
Hormonal and Cytokine Modulation of Catabolic Enzymes
The degradation of calcitriol is a critical regulatory point and is influenced by various hormones and immune-system modulators known as cytokines. The primary enzyme responsible for calcitriol catabolism is the 24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgtaylorandfrancis.com
Hormonal Modulation:
Parathyroid Hormone (PTH): In contrast to its stimulatory effect on calcitriol synthesis, PTH suppresses the activity of CYP24A1. mdpi.commdpi.com This action prevents the breakdown of newly synthesized calcitriol, maximizing its effect on raising blood calcium levels.
Fibroblast Growth Factor 23 (FGF23): As part of its role in the negative feedback loop, FGF23 is a potent activator of CYP24A1, leading to increased metabolism of calcitriol. mdpi.comnih.gov
Calcitonin: The effects of calcitonin on CYP24A1 are complex, with studies suggesting it can either increase or decrease its expression depending on the context. nih.gov
Corticosteroids: Glucocorticoids like dexamethasone (B1670325) have been shown to increase the expression of CYP24A1 mRNA in kidney and bone cells, thereby enhancing the degradation of calcitriol. mdpi.com
Cytokine Modulation: The expression of catabolic enzymes, particularly CYP24A1, is also modulated by cytokines, especially in extrarenal tissues and within the context of the immune system. mdpi.comnih.gov This highlights a link between vitamin D metabolism and inflammatory states.
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine has been shown to upregulate CYP24A1 expression in various cell types, including colon cancer cells and airway epithelial cells. mdpi.comnih.govuu.nl
Interleukin-6 (IL-6): IL-6 can increase the expression of CYP24A1, potentially limiting the local anti-inflammatory actions of calcitriol. nih.gov
Interferon-gamma (IFN-γ): In monocytes, IFN-γ, a Th1 cytokine, works with TLR2/1 activation to upregulate the synthesizing enzyme CYP27B1, while the Th2 cytokine IL-4 induces the catabolizing enzyme CYP24A1. nih.gov This differential regulation indicates that the local immune environment can dictate whether vitamin D is activated or degraded. nih.gov
| Modulator | Type | Effect on CYP24A1 Expression/Activity | Primary Context |
|---|---|---|---|
| Calcitriol | Hormone | Strongly Induces | Systemic/Local (Feedback) mdpi.comnih.gov |
| Parathyroid Hormone (PTH) | Hormone | Suppresses | Systemic (Kidney) mdpi.commdpi.com |
| Fibroblast Growth Factor 23 (FGF23) | Hormone | Induces | Systemic (Kidney) mdpi.comnih.gov |
| Corticosteroids | Hormone | Induces | Systemic (Kidney/Bone) mdpi.com |
| TNF-α | Cytokine | Induces/Upregulates | Local (Inflammation) mdpi.comnih.gov |
| Interleukin-6 (IL-6) | Cytokine | Induces/Upregulates | Local (Inflammation) nih.gov |
| Interleukin-4 (IL-4) | Cytokine | Induces/Upregulates | Local (Immune Response) nih.gov |
Further Metabolism of Calcitriol to Downstream Inactive Metabolites
To terminate its biological activity, calcitriol is metabolized into more water-soluble, inactive compounds that can be readily excreted. wikipedia.org This inactivation process occurs primarily through two metabolic pathways. drugbank.comnih.gov The key enzyme initiating this catabolism is the mitochondrial cytochrome P450 enzyme, CYP24A1 (24-hydroxylase), which is present in the kidney and other vitamin D target tissues like the intestine and bone. drugbank.comboehringer-ingelheim.comnih.gov The induction of CYP24A1 by calcitriol itself ensures efficient clearance of the hormone once its physiological role is complete. taylorandfrancis.com
Pathways Leading to Calcitroic Acid and Other Excretory Products
The catabolism of calcitriol proceeds mainly via two distinct routes: the C-24 oxidation pathway and the C-23 lactone pathway.
The C-24 Oxidation Pathway to Calcitroic Acid: This is considered the major pathway for calcitriol inactivation. taylorandfrancis.comwikipedia.org It is a multi-step process initiated by the enzyme CYP24A1. taylorandfrancis.com
The pathway begins with the hydroxylation of calcitriol at the carbon-24 position to form 1α,24,25-trihydroxyvitamin D₃.
This intermediate undergoes further oxidation steps. wikipedia.org
Ultimately, the side chain of the molecule is cleaved, leading to the formation of calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃). drugbank.comboehringer-ingelheim.comwikipedia.org
Calcitroic acid is a water-soluble end product with low biological activity. taylorandfrancis.comnih.gov It is excreted from the body, primarily in the bile and feces. wikipedia.orgboehringer-ingelheim.comboehringer-ingelheim.com This pathway is stimulated by calcitriol and operates efficiently at physiological concentrations to clear the active hormone. nih.gov
The C-23 Lactone Pathway: A second metabolic route involves the stepwise hydroxylation of the calcitriol side chain at carbons 26 and 23, followed by cyclization. drugbank.comnih.gov This pathway yields 1α,25(OH)₂-26,23-lactone D₃, which has been identified as a major circulating metabolite in humans. drugbank.comboehringer-ingelheim.com
In addition to these main products, several other metabolites of calcitriol have been identified, reflecting the complexity of its degradation. These include:
1α,25(OH)₂-24-oxo-D₃ nih.govdrugbank.com
1α,23,25(OH)₃-24-oxo-D₃ nih.govdrugbank.com
1α,24R,25(OH)₃D₃ nih.govdrugbank.com
1α,25S,26(OH)₃D₃ nih.govdrugbank.com
1α,25(OH)₂-23-oxo-D₃ nih.govdrugbank.com
The metabolites of calcitriol are primarily eliminated through biliary excretion into the feces, with a smaller portion excreted in the urine. drugbank.comboehringer-ingelheim.com
| Metabolite | Metabolic Pathway | Significance |
|---|---|---|
| Calcitroic acid | C-24 Oxidation | Major water-soluble excretory end product taylorandfrancis.comdrugbank.comwikipedia.org |
| 1α,25(OH)₂-26,23-lactone D₃ | C-23 Lactone Formation | Major circulating metabolite drugbank.comnih.gov |
| 1α,24,25-trihydroxyvitamin D₃ | C-24 Oxidation | Initial product of CYP24A1 action, low biological activity taylorandfrancis.com |
| 1α,25(OH)₂-24-oxo-D₃ | Intermediate | Identified catabolic product nih.govdrugbank.com |
| 1α,23,25(OH)₃-24-oxo-D₃ | Intermediate | Identified catabolic product nih.govdrugbank.com |
Molecular and Cellular Mechanisms Associated with Calcitetrol
Interaction Profiles with Vitamin D Receptors (VDR) and Other Nuclear Receptors
The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The affinity of a metabolite for the VDR is a critical determinant of its biological potency.
Comparative Receptor Binding Affinity Studies of Calcitetrol (B45664) and Related Metabolites
Studies comparing the binding affinity of various vitamin D metabolites to the VDR have revealed important distinctions. Calcitriol (B1668218) exhibits the highest affinity for the VDR, which correlates with its potent biological activity. In contrast, this compound generally demonstrates a lower binding affinity for the VDR compared to calcitriol.
Research on structurally related compounds, such as 24-homologated analogs of 1,25-dihydroxyvitamin D3, indicates that modifications at the C-24 position, a key feature of this compound, can significantly reduce the affinity for the VDR. For instance, the addition of carbons at the 24-position has been shown to decrease binding to the VDR from both rat intestine and human promyelocyte HL-60 cells by 5- to 10-fold for each added carbon. acs.org This suggests that the presence of the hydroxyl group at C-24 in this compound likely alters its fit within the ligand-binding pocket of the VDR, leading to a reduced binding affinity compared to calcitriol.
Interactive Data Table: Relative Binding Affinity of Vitamin D Metabolites to VDR
| Compound | Relative Binding Affinity (%) |
| Calcitriol | 100 |
| This compound | Data not consistently reported, but generally lower than Calcitriol |
| 25-hydroxyvitamin D3 | Low |
| 24,25-dihydroxyvitamin D3 | Low |
Note: Specific quantitative data for the relative binding affinity of this compound is not widely available and can vary depending on the experimental system.
Downstream Gene Expression Modulation in Specific Cell Types
Upon binding to the VDR, vitamin D metabolites induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
While extensive research has mapped the genomic targets of calcitriol, specific data on the downstream gene expression profile uniquely modulated by this compound is limited. However, based on its interaction with the VDR, it is presumed that this compound regulates a subset of VDR target genes. The lower binding affinity of this compound for the VDR suggests that it may be a less potent regulator of gene expression compared to calcitriol.
Studies on calcitriol have identified a vast number of target genes involved in a wide array of biological processes, including calcium transport, bone metabolism, cell proliferation, differentiation, and immune function. nih.gov For example, in mammary epithelial cells, calcitriol upregulates genes such as CYP24A1, CD14, and ITGB3, while downregulating genes like KDR and BIRC3. nih.gov It is plausible that this compound influences a similar, albeit perhaps less robust, set of genes. The preferential action of this compound on the intestine, as has been suggested, may be due to cell-type-specific factors that influence its interaction with the VDR or co-regulatory proteins, leading to a distinct pattern of gene expression in intestinal cells. researchgate.net
Cellular Responses to this compound and Related Metabolites
The interaction of this compound with the VDR and the subsequent modulation of gene expression translate into specific cellular responses. These responses can differ from those induced by calcitriol, highlighting the functional diversification of vitamin D metabolites.
Impact on Cellular Differentiation Processes
One of the well-established non-calcemic actions of vitamin D is its ability to induce cellular differentiation. This has been particularly studied in the context of cancer cells, where differentiation can lead to a less malignant phenotype.
While calcitriol is a potent inducer of differentiation in various cell types, including human promyelocytic leukemia HL-60 cells and keratinocytes, the specific role of this compound in this process is an area of active investigation. Intriguingly, studies on 24-homologated analogs of calcitriol have shown that a decrease in VDR binding affinity does not always correlate with a decrease in differentiation-inducing activity. In fact, some 24-homologated compounds with reduced calcemic effects have been found to be more potent inducers of cell differentiation than calcitriol. acs.org This separation of activities suggests that the structural modifications at the C-24 position may favor a VDR conformation that is more effective at regulating genes involved in differentiation pathways than those involved in calcium metabolism.
This finding raises the possibility that this compound, with its C-24 hydroxylation, may also exhibit a preferential activity towards inducing cellular differentiation with a lower impact on calcium levels. However, direct comparative studies on the differentiation-inducing potential of this compound across various cell lines are needed to substantiate this hypothesis.
Influence on Cell Proliferation and Apoptosis Pathways
The regulation of cell proliferation and apoptosis is crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. Vitamin D metabolites, including calcitriol, have been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis.
The precise effects of this compound on cell proliferation and apoptosis are not as well-documented as those of calcitriol. However, given its structural similarity and interaction with the VDR, it is likely that this compound also possesses anti-proliferative and pro-apoptotic properties. The potency of these effects would likely be dependent on its binding affinity for the VDR and the specific cellular context.
For calcitriol, the anti-proliferative effects are mediated, in part, by the induction of cell cycle inhibitors and the modulation of signaling pathways that control cell growth. Similarly, the pro-apoptotic effects of calcitriol involve the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases. It is reasonable to hypothesize that this compound may engage similar molecular pathways to influence cell proliferation and apoptosis, although potentially with different efficacy.
Modulation of Intracellular Signaling Cascades (e.g., NF-κB, MAPK)
Beyond its direct genomic actions, vitamin D can also exert rapid, non-genomic effects by modulating intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical regulators of inflammation, cell survival, and stress responses.
Studies have demonstrated that calcitriol can inhibit the NF-κB signaling pathway, a key player in inflammatory responses. plos.orgnih.gov This inhibition is thought to contribute to the anti-inflammatory properties of vitamin D. Calcitriol has also been shown to modulate the MAPK signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. semanticscholar.orgnih.gov The effects of calcitriol on MAPK signaling can be cell-type specific, leading to either activation or inhibition of different MAPK components.
Direct evidence for the modulation of NF-κB and MAPK signaling by this compound is currently lacking. However, given that these pathways are influenced by VDR activation, it is plausible that this compound could also impact these signaling cascades. The extent and nature of this modulation would likely depend on the specific cellular context and the efficiency with which this compound activates the VDR and its downstream signaling partners. Further research is necessary to elucidate the specific effects of this compound on these important intracellular signaling networks.
Physiological and Biological Significance of Calcitetrol As a Metabolite
Role in Calcium and Phosphate (B84403) Homeostasis Regulation (indirect via calcitriol (B1668218) catabolism)
The primary physiological importance of calcitetrol (B45664) lies in its role as a product of calcitriol inactivation, which is essential for the tight regulation of calcium and phosphate levels in the body. uniprot.orgmdpi.com The enzyme responsible for this inactivation, CYP24A1, is induced by calcitriol itself in a classic negative feedback loop, ensuring that as levels of active vitamin D rise, so does its breakdown to prevent overactivity. mdpi.comfrontiersin.orgpnas.org
Calcitriol potently stimulates the absorption of dietary calcium from the gastrointestinal tract. wikipedia.orgmedchemexpress.comtaylorandfrancis.com It achieves this by binding to the vitamin D receptor in intestinal epithelial cells, which in turn modulates the expression of genes encoding proteins involved in calcium transport, such as TRPV6 and calbindin. wikipedia.org By facilitating the catabolism of calcitriol to the less active this compound, the CYP24A1 enzyme helps to moderate this intestinal calcium absorption, thereby preventing an excessive influx of calcium into the bloodstream. wikipedia.orgfrontiersin.org This regulatory mechanism is vital for maintaining stable blood calcium levels. derangedphysiology.com
In the kidneys, calcitriol enhances the reabsorption of calcium from the filtrate back into the blood, reducing urinary calcium loss. wikipedia.orgmedchemexpress.com This action is also mediated by the vitamin D receptor. medchemexpress.com The conversion of calcitriol to this compound by CYP24A1 in the renal tubules serves to temper this effect, ensuring that renal calcium handling is appropriately balanced. wikipedia.orgnih.gov Studies have shown that in early renal failure, supplemental calcitriol can help correct impaired renal tubular reabsorption of calcium, highlighting the hormone's permissive role in this process. nih.gov
Calcitriol has complex effects on bone, a major reservoir of calcium. It can stimulate the release of calcium from bone by promoting the differentiation and activity of osteoclasts, the cells responsible for bone resorption. wikipedia.orgviamedica.pllongdom.org This is achieved indirectly by calcitriol stimulating osteoblasts (bone-forming cells) to release RANKL, a key factor that activates osteoclasts. wikipedia.orgviamedica.pl However, calcitriol also plays a role in bone formation and mineralization. nih.govcabidigitallibrary.org The catabolism of calcitriol to this compound is crucial for maintaining a healthy balance between bone formation and resorption. wikipedia.orgebi.ac.uk By controlling calcitriol levels, the body prevents excessive bone breakdown that could lead to conditions like osteoporosis. nih.gov Some research suggests that calcitriol can also have anabolic effects on bone, potentially by increasing the secretion of Wnt10b from osteoclasts, which promotes osteoblast activity. nih.gov
Table 1: Indirect Effects of this compound on Calcium and Phosphate Homeostasis via Calcitriol Catabolism
| Physiological Process | Effect of Calcitriol | Role of this compound Formation (via CYP24A1) |
|---|---|---|
| Intestinal Calcium Absorption | Stimulates absorption of dietary calcium. wikipedia.orgmedchemexpress.comtaylorandfrancis.com | Modulates and prevents excessive calcium absorption by inactivating calcitriol. wikipedia.orgfrontiersin.org |
| Renal Calcium Reabsorption | Increases reabsorption of calcium in the kidneys. wikipedia.orgmedchemexpress.com | Regulates renal calcium handling by controlling calcitriol levels. wikipedia.orgnih.gov |
| Bone Remodeling | Stimulates osteoclast differentiation and activity, leading to bone resorption. wikipedia.orgviamedica.pllongdom.org | Prevents excessive bone resorption by breaking down calcitriol. wikipedia.orgebi.ac.uk |
Involvement in Immune System Modulation (via calcitriol metabolism)
Beyond its role in mineral homeostasis, the vitamin D system, including the metabolism of calcitriol to this compound, is increasingly recognized for its influence on the immune system. drugbank.comgoong.com Vitamin D receptors are found in various immune cells, including monocytes, T cells, and B cells, indicating a direct role for calcitriol in immune regulation. nih.gov
Calcitriol is known to enhance innate immune responses. drugbank.com For instance, it can stimulate the production of antimicrobial peptides like cathelicidin (B612621), which have a crucial role in defending against pathogens. researchgate.netelsevier.es The metabolism of calcitriol within immune cells helps to locally regulate these responses. The conversion to this compound ensures that the pro-inflammatory and antimicrobial actions of calcitriol are appropriately controlled, preventing excessive or prolonged inflammation. bioscientifica.com
Calcitriol can modulate the production of various inflammatory cytokines. drugbank.comresearchgate.net It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6. researchgate.net By controlling the local concentration of calcitriol through its catabolism to this compound, the immune system can fine-tune the inflammatory response, contributing to immune homeostasis. drugbank.com This regulatory function is critical in preventing the development of autoimmune diseases. drugbank.com
Table 2: Indirect Immunomodulatory Effects of this compound via Calcitriol Metabolism
| Immune Process | Effect of Calcitriol | Role of this compound Formation |
|---|---|---|
| Innate Immunity | Enhances innate immune responses, including the production of antimicrobial peptides. drugbank.comresearchgate.netelsevier.es | Locally regulates and controls the intensity of these responses by inactivating calcitriol. bioscientifica.com |
| Inflammatory Cytokine Production | Inhibits the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-6. researchgate.net | Fine-tunes the inflammatory response to maintain immune balance. drugbank.com |
Calcitriol as an Indicator of Vitamin D Status and Turnover
The synthesis of calcitriol is stimulated by parathyroid hormone (PTH) and suppressed by fibroblast growth factor 23 (FGF-23) and high levels of calcitriol itself. medscape.orgmdpi.com In the initial stages of vitamin D deficiency, a drop in serum calcium triggers an increase in PTH. virginia.edumdpi.com Elevated PTH then stimulates the renal 1-alpha-hydroxylase enzyme to increase the conversion of calcidiol to calcitriol, thereby maintaining normal serum calcium levels. karger.comvirginia.edu Consequently, in early or mild vitamin D deficiency, calcitriol levels can be normal or even elevated, masking the underlying depletion of vitamin D stores. virginia.edu This compensatory mechanism makes calcitriol an unreliable marker for detecting early-stage deficiency. virginia.edumedlineplus.gov However, in cases of severe or prolonged vitamin D deficiency, the precursor calcidiol becomes so scarce that calcitriol production falls, making low calcitriol levels an indicator of advanced deficiency. virginia.edulabcorp.com
Detailed Research Findings
Research has demonstrated that the relationship between vitamin D metabolites and mineral homeostasis is complex. A population-based study found that severe calcidiol deficiency (defined as <10 ng/mL) was strongly associated with hyperparathyroidism, while calcitriol deficiency (<18 pg/mL) was linked to hypocalcemia but not hyperparathyroidism. cnr.it This highlights their distinct physiological roles. In patients with chronic kidney disease (CKD), impaired renal function leads to reduced 1-alpha-hydroxylase activity, resulting in diminished calcitriol levels which contributes to secondary hyperparathyroidism. labcorp.comrevistanefrologia.com
The ratio of calcitriol to calcidiol (pg/ng) has been proposed as a more dynamic indicator of vitamin D turnover, representing the efficiency of hydroxylation. researchgate.netresearchgate.net Studies have shown this ratio varies significantly across different clinical conditions. researchgate.net For instance, research in patients with Systemic Lupus Erythematosus (SLE) found that a pattern of low calcidiol combined with high calcitriol and a high conversion ratio was associated with disease risk, suggesting an altered vitamin D metabolism. nih.gov Similarly, another study observed that patients with rheumatoid arthritis who were vitamin D deficient hydroxylated more calcidiol to calcitriol compared to healthy controls. mdpi.com
The following interactive table provides illustrative data on how serum levels of vitamin D metabolites and their ratio can change with varying vitamin D status, based on values reported in research literature. researchgate.netresearchgate.netmdpi.com
Table 1: Research-Based Examples of Vitamin D Metabolite Levels and Ratios
| Group / Condition | Calcidiol (ng/mL) | Calcitriol (pg/mL) | Calcitriol/Calcidiol Ratio (pg/ng) | Associated Findings |
|---|---|---|---|---|
| Healthy Subjects (No Renal Disease) | 22.99 - 24.2 | 34.37 - 44.35 | 1.47 - 2.22 | Baseline for comparison. researchgate.netmdpi.com |
| Vitamin D Insufficiency | 20 - 29 | Generally Normal | May be elevated | Compensatory PTH increase maintains calcitriol. virginia.edu |
| Vitamin D Deficiency | < 20 | Variable; may be normal or high | Elevated | Increased conversion efficiency to maintain calcium homeostasis. nih.govmdpi.com |
| Chronic Kidney Disease (CKD) | Often Low | Low | Low | Impaired renal 1-alpha-hydroxylase activity. researchgate.net |
| Primary Hyperparathyroidism (PHP) | Variable | High | 4.11 | High PTH drives excessive calcitriol production. researchgate.net |
| Rheumatoid Arthritis (RA) Patients | 23.71 | 44.35 | 1.72 | Higher calcitriol and ratio compared to healthy subjects. mdpi.com |
Note: The values in this table are derived from different study populations and serve as examples. Clinical interpretation requires consideration of the individual patient's full clinical context.
Comparative Biology and Organismal Studies of Calcitetrol
Identification and Putative Biosynthesis of Calcitriol (B1668218) in Non-Vertebrate Systems
While the synthesis and function of calcitriol are well-documented in vertebrates, its presence and biosynthetic pathways in non-vertebrate systems, particularly plants, are areas of ongoing research.
Presence in Plant Metabolism and Steroid Biosynthesis Pathways
The presence of calcitriol (1α,25-dihydroxyvitamin D3) and other vitamin D3 metabolites has been confirmed in several plant species, most notably within the Solanaceae family. mdpi.comsciforum.net Species such as Solanum glaucophyllum (waxy-leaf nightshade) are known to accumulate these compounds, sometimes to levels that can be toxic to grazing animals, causing a condition known as enzootic calcinosis. mdpi.comnih.gov
In these plants, calcitriol is often found conjugated with carbohydrates, forming 1α,25-(OH)2D3-glycosides. sciforum.netnih.gov These glycosides release the active calcitriol upon hydrolysis, for instance, within the rumen of cattle that ingest the leaves. mdpi.com The primary pathway for vitamin D synthesis in nature involves the conversion of a precursor by UVB radiation. In animals, this precursor is 7-dehydrocholesterol (B119134) (7-DHC), which is derived from cholesterol via the lanosterol (B1674476) pathway. nih.govfrontiersin.org Plants also synthesize 7-DHC, but the traditional view is that their steroid biosynthesis proceeds via a cycloartenol (B190886) intermediate, not lanosterol. nih.govnih.govfrontiersin.org
However, evidence suggests that plants may also possess an alternative pathway to produce sterols like cholesterol and 7-DHC through a lanosterol intermediate, similar to animals. frontiersin.org This dual-pathway capability could explain the presence of vitamin D3 precursors in plants. Following the formation of vitamin D3 (cholecalciferol), subsequent hydroxylations are required to produce calcitriol. sciforum.net Research has identified enzymatic activities in S. glaucophyllum that correspond to the 25-hydroxylase and 1α-hydroxylase enzymes found in vertebrates, which are responsible for these conversions. nih.govfrontiersin.org
Table 1: Vitamin D Metabolites and Precursors in Selected Plants
| Plant Species | Family | Detected Compounds | Significance |
|---|---|---|---|
| Solanum glaucophyllum | Solanaceae | Calcitriol (1α,25-(OH)2D3), Calcidiol (25-OHD3), 1α,25-(OH)2D3-glycosides | Causes enzootic calcinosis in cattle due to high calcitriol content. mdpi.comsciforum.netresearchgate.net |
| Solanum lycopersicum (Tomato) | Solanaceae | Vitamin D3, 7-dehydrocholesterol | Contains precursors for vitamin D3 synthesis. scilit.com |
| Cestrum diurnum | Solanaceae | 1α,25-(OH)2D3-glycosides | Another plant species known to cause calcinosis. nih.gov |
Comparative Enzymology Across Species
The biosynthesis of calcitriol from vitamin D involves two key hydroxylation steps, catalyzed by specific cytochrome P450 (CYP) enzymes. In vertebrates, the process is well-defined:
25-hydroxylation: Vitamin D is transported to the liver and hydroxylated at carbon 25 to form calcidiol (25-hydroxyvitamin D3). This reaction is primarily catalyzed by the enzyme CYP2R1, with contributions from CYP27A1. ufl.eduf1000research.commdpi.com
1α-hydroxylation: Calcidiol is then transported to the kidneys, where it is hydroxylated at the 1α position by 1α-hydroxylase (CYP27B1) to form the biologically active hormone, calcitriol. f1000research.comwikipedia.orgyeastgenome.org
In plants like S. glaucophyllum, enzymatic activities analogous to both 25-hydroxylase and 1α-hydroxylase have been identified. nih.govfrontiersin.org The 25-hydroxylase activity was localized in the microsomes, while 1α-hydroxylase activity was found in both mitochondria and microsomes. nih.gov However, the specific plant enzymes responsible for these conversions have not yet been isolated and characterized, meaning their genetic and structural relationship to the vertebrate CYP enzymes remains an open question.
The key difference lies in the regulation and starting point. The animal sterol pathway, leading to the vitamin D3 precursor 7-dehydrocholesterol, primarily uses lanosterol as an intermediate. frontiersin.org In contrast, plants predominantly use cycloartenol. frontiersin.org Fungi, which produce vitamin D2 (ergocalciferol), synthesize its precursor, ergosterol, via the lanosterol pathway. nih.gov This highlights a divergence in the upstream steroid synthesis pathways even before the specific vitamin D hydroxylation steps occur.
Calcitriol Metabolism in Various Animal Models
The metabolism of calcitriol is complex and exhibits significant variation across different animal species. These differences are crucial for understanding species-specific physiology and have direct implications for veterinary medicine.
Differential Metabolic Profiles Across Mammalian Species
While the fundamental pathway of calcitriol synthesis (liver 25-hydroxylation followed by kidney 1α-hydroxylation) is conserved among mammals, the efficiency, regulation, and subsequent catabolism of vitamin D metabolites can differ significantly. ufl.edunih.govnih.gov
A major difference is the inability of some carnivorous species, such as dogs and cats, to perform cutaneous synthesis of vitamin D3 when exposed to sunlight. nih.govnih.gov This is due to a high activity of the enzyme 7-dehydrocholesterol-Δ7-reductase, which rapidly converts the precursor 7-DHC into cholesterol, making them entirely dependent on dietary intake of vitamin D. nih.gov
The catabolism (breakdown) of calcitriol is primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which converts calcitriol into less active compounds like 1,24,25-trihydroxyvitamin D3 and ultimately calcitroic acid for excretion. wikipedia.orgnih.gov The activity of this enzyme is a critical point of regulation and can vary between species. Studies in mice have shown that deleting the gene for CYP24A1 leads to abnormally high levels of calcitriol. nih.govoup.com
Furthermore, experimental data from multiple mammalian species, including rodents and primates, suggest that vitamin D2 (ergocalciferol, from plants/fungi) may be metabolized differently and is potentially less potent or toxic than vitamin D3 (cholecalciferol, from animals). nih.gov This difference is important in veterinary contexts where supplements may be derived from various sources.
Table 2: Comparative Aspects of Calcitriol Metabolism in Select Mammals
| Feature | Humans/Primates | Dogs & Cats | Rodents (Mice) | Dairy Cattle |
|---|---|---|---|---|
| Cutaneous Synthesis (Sunlight) | Yes, efficient | Negligible to none nih.govnih.gov | Yes | Yes, but can be insufficient ufl.educambridge.org |
| Primary Vitamin D Source | Sunlight and Diet | Diet only nih.gov | Sunlight and Diet | Diet and Sunlight ufl.edu |
| Key Catabolic Enzyme | CYP24A1 nih.gov | CYP24A1 mspca.org | CYP24A1 nih.gov | CYP24A1 ufl.edu |
| Noted Metabolic Peculiarities | D2 may be less effective than D3 nih.gov | Completely reliant on dietary intake nih.gov | Genetically modified models (e.g., VDR or CYP24A1 knockout) are crucial for research oup.comnih.gov | Metabolism is critical for preventing hypocalcemia (milk fever) ufl.educambridge.org |
Implications for Vitamin D Research in Veterinary Science
Understanding the species-specific differences in calcitriol metabolism is vital for veterinary science, impacting nutrition, disease diagnosis, and treatment. nih.govnih.gov
The dietary dependency of dogs and cats means their vitamin D requirements must be met entirely through their food, making proper formulation of commercial pet foods essential. nih.gov An imbalance can lead to skeletal diseases like nutritional rickets, although this is now rare due to improved diets. nih.gov More common are genetic disorders, such as Vitamin D-dependent rickets type I, which results from a defect in the gene encoding the 1α-hydroxylase enzyme. nih.gov
In dairy cattle, calcitriol metabolism is intensely studied for its role in preventing periparturient hypocalcemia, or "milk fever." ufl.educambridge.org This metabolic disease occurs around calving when the demand for calcium for milk production overwhelms the cow's ability to mobilize calcium from bone and absorb it from the diet. Understanding the regulation of calcitriol is key to managing this condition. ufl.edu
Furthermore, research is increasingly linking vitamin D status to non-skeletal health outcomes in animals, including immune function and cancer, mirroring findings in human medicine. nih.govmspca.org For example, low vitamin D levels have been associated with chronic inflammatory conditions and certain cancers in dogs. mspca.org The development of more accurate assays, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for measuring vitamin D metabolites in veterinary species is a critical step for advancing research and clinical diagnostics in this area. nih.gov
Advanced Research Methodologies and Analytical Approaches for Calcitetrol Studies
In Vitro Research Paradigms
In vitro, or "test-tube," experiments provide a controlled environment to study the molecular and cellular effects of calcitriol (B1668218). These paradigms are fundamental for dissecting specific interactions and pathways without the systemic complexities of a whole organism.
Cell Culture Models for Metabolic and Functional Studies
Cell culture models are indispensable tools for investigating how calcitriol is processed by cells and how it influences their behavior. A variety of cell lines are used, each offering unique characteristics relevant to different physiological or pathological conditions.
For instance, human colorectal cancer cell lines like HT29 and SW480 are employed to study the anti-proliferative and differentiation-promoting effects of calcitriol. mdpi.com In these cells, calcitriol has been shown to suppress the Warburg effect and inhibit cell growth by modulating signaling pathways such as Wnt/β-catenin. mdpi.com Similarly, breast cancer cell lines, including MCF7, T-47D, and various others, are used to investigate how calcitriol regulates gene expression, such as that of the cathelicidin (B612621) antimicrobial peptide (CAMP), and to explore its potential as an antineoplastic agent. d-nb.infoplos.org Studies on these cells have revealed that calcitriol's efficacy can be influenced by the cells' estrogen receptor status. d-nb.info
In the context of skin biology, the HaCaT keratinocyte cell line serves as a model for vitamin D3 metabolism. nih.gov Research using HaCaT cells has demonstrated their ability to synthesize calcitriol from its precursor, calcidiol, a process that can be amplified by growth factors. nih.gov For studying effects on the respiratory system, the human airway epithelial cell line 16HBE 14o- is used to show how calcitriol can improve barrier function and modify tight junctions. nih.gov In the realm of cancer research, osteosarcoma cell lines (e.g., Saos-2) and malignant pleural mesothelioma cells (e.g., MSTO-211H) are used to assess calcitriol's impact on cell viability, proliferation, and cell cycle progression. mdpi.comnih.gov
The choice of cell model is critical, as metabolic responses can differ significantly. For example, studies comparing 2D and 3D cultures of human proximal tubule cells (HIM-31 and Lonza RPTECs) showed that the induction of the catabolizing enzyme CYP24A1 by calcitriol was robust in 3D cultures but absent in 2D cultures, highlighting the importance of the culture environment in metabolic studies. researchgate.net
Table 1: Examples of Cell Culture Models in Calcitriol Research
| Cell Line | Cell Type | Research Focus | Key Findings |
| HT29, SW480 | Human Colorectal Cancer | Anti-cancer effects, metabolism | Calcitriol suppresses the Warburg effect and cell growth. mdpi.com |
| MCF7, T-47D | Human Breast Cancer | Anti-cancer effects, gene regulation | Calcitriol stimulates CAMP gene expression in a dose-dependent manner. d-nb.infoplos.org |
| HaCaT | Human Keratinocyte | Vitamin D3 synthesis and catabolism | Can be stimulated by growth factors to produce calcitriol. nih.gov |
| PC-3 | Human Prostate Cancer | Anti-proliferative effects, metabolism | Used to study how CYP24A1 inhibition enhances calcitriol's effects. nih.gov |
| 16HBE 14o- | Human Airway Epithelium | Barrier function, tight junctions | Calcitriol improves barrier function and reduces TNF-α-induced leak. nih.gov |
| Saos-2 | Human Osteosarcoma | Anti-proliferative effects | Sensitivity to calcitriol is cell-line specific and can be enhanced with other agents. mdpi.com |
| MSTO-211H, REN | Malignant Pleural Mesothelioma | Anti-cancer effects, cell cycle | Calcitriol reduces cell viability and arrests the cell cycle. nih.gov |
Enzyme Kinetics and Activity Assays (e.g., CYP24A1)
The enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) is the primary catalyst for the degradation of calcitriol, making it a key regulator of calcitriol's biological activity. nih.govjcancer.org Studying the kinetics and activity of this enzyme is vital for understanding calcitriol homeostasis.
Enzyme activity assays are used to measure the rate at which CYP24A1 metabolizes calcitriol. These assays often involve incubating cells or recombinant enzymes with calcitriol and then quantifying the breakdown products. nih.govnih.gov A novel approach for this is a mammalian two-hybrid system, which provides a simple and sensitive method to quantify 24-hydroxylase activity. nih.gov In this system, the degradation of calcitriol by CYP24A1 reduces the activation of a reporter gene, allowing for the calculation of kinetic parameters. Using this method in JEG-3 cells, the apparent Michaelis constant (Km) for wild-type CYP24A1 was determined to be approximately 9.0 nM, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. nih.gov
Research has also focused on inhibitors of CYP24A1 as a way to enhance the therapeutic effects of calcitriol. nih.gov For example, ketoconazole (B1673606) has been shown to effectively inhibit calcitriol-inducible CYP24A1 protein expression and enzyme activity in both PC3 prostate cancer cells and mouse kidney tissues. nih.gov Such inhibition slows the breakdown of calcitriol, thereby increasing its local and systemic concentrations and potentiating its antiproliferative effects. nih.govjcancer.org
Molecular Docking and Structural Biology of Calcitriol-Protein Interactions
Understanding how calcitriol interacts with its target proteins at an atomic level is crucial for explaining its biological functions and for designing new therapeutic analogs. The primary target of calcitriol is the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-dependent transcription factor. nih.govresearchgate.netwikipedia.org
Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand (calcitriol) to its protein target (VDR). nih.govresearchgate.net These studies have revealed that calcitriol has a polypharmacological profile, with the VDR being its highest affinity target. nih.gov Docking analyses show that calcitriol forms specific polar contacts and hydrophobic interactions within the VDR's ligand-binding pocket (LBP). researchgate.netresearchgate.net
Structural biology methods, particularly X-ray crystallography, provide high-resolution, three-dimensional structures of the calcitriol-VDR complex. researchgate.netrcsb.orgrcsb.org These crystal structures have confirmed that various ligands anchor to the LBP through interactions with the same key amino acid residues. rcsb.org This structural knowledge explains how the VDR can accommodate a wide range of natural and synthetic ligands. nih.govresearchgate.net For example, a high-resolution (1.52 Å) crystal structure of the human VDR LBD in complex with calcitriol has provided detailed insights into the specific interactions that stabilize the active conformation of the receptor. rcsb.org This information is invaluable for the structure-based design of new VDR modulators with improved therapeutic profiles. researchgate.net
In Vivo Research Models
Animal Models for Investigating Calcitriol's Metabolic Fate
Animal models, particularly genetically modified mice, are fundamental for studying the metabolism of calcitriol in a complex biological system. oup.com Mice with a deleted or "knocked out" gene for CYP24A1 (Cyp24a1-/- mice) have been instrumental in confirming the enzyme's critical role in calcitriol catabolism. oup.comnih.gov These mice exhibit significantly elevated levels of circulating calcitriol, leading to conditions like hypercalcemia, which underscores the importance of CYP24A1 in preventing vitamin D toxicity. nih.govoup.com
Studies using fetal Cyp24a1 null mice have shown that the loss of this enzyme leads to hypercalcemia and increased levels of fibroblast growth factor 23 (FGF23) even before birth, though without causing major alterations in skeletal development at that stage. nih.govoup.com More advanced models allow for tissue-specific gene knockout. For example, mice with kidney-specific or intestine-specific deletion of Cyp24a1 have revealed that CYP24A1 in the kidney is the primary regulator of systemic calcitriol levels, while intestinal CYP24A1 regulates vitamin D activity locally. jci.org These models are crucial for dissecting the distinct roles of calcitriol metabolism in different organs. jci.orgresearchgate.net
Metabolomics Approaches for Calcitetrol (B45664) Detection and Quantification
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This approach is increasingly used to obtain a comprehensive profile of vitamin D metabolites and to understand the metabolic response to calcitriol. mdpi.com
The gold-standard technique for the detection and quantification of calcitriol and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbham.ac.uk This method offers high sensitivity and specificity, which is crucial because calcitriol circulates at very low concentrations (pg/mL range). nih.gov LC-MS/MS methods can distinguish between different forms of vitamin D and their various metabolites simultaneously. bham.ac.ukthermoscientific.comijbio.com
To overcome challenges like poor ionization efficiency, derivatization techniques are often employed. nih.govijbio.com For example, using agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance the detection signal of calcitriol in the mass spectrometer. ijbio.comgoogle.com Untargeted metabolomics analyses using LC-MS have been applied to cell culture models, such as colon cancer cells, to identify thousands of metabolic features that are altered in response to calcitriol treatment, providing a global view of its impact on cellular metabolism. mdpi.com This powerful analytical approach allows researchers to discover novel biomarkers and pathways affected by calcitriol. researchgate.net
Computational and Systems Biology Approaches
Advanced research into this compound (calcitriol) increasingly leverages computational and systems biology to unravel the complexity of its metabolic pathways and regulatory networks. These approaches integrate large-scale biological data to create predictive models, offering deeper insights into the molecular mechanisms of vitamin D action.
Genome-Scale Metabolic Modeling Incorporating this compound Pathways
Genome-scale metabolic models (GEMs) are comprehensive mathematical frameworks that represent the entirety of an organism's known metabolic reactions. nih.gov By integrating genomic, transcriptomic, and proteomic data, GEMs can simulate metabolic fluxes and predict cellular phenotypes under various conditions. nih.gov While the application of systems biology to the vitamin D receptor (VDR) is an emerging field, these modeling approaches hold significant promise for understanding this compound's metabolic impact. mdpi.comnih.gov
The integration of this compound's metabolic pathways into human GEMs allows for a systems-level analysis of its influence on cellular processes. This involves mapping the enzymatic reactions responsible for the synthesis and catabolism of this compound. Key enzymes in this pathway include 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1), which produces this compound, and the 24-hydroxylase (CYP24A1), which initiates its breakdown. nih.govmdpi.com
By incorporating these gene-protein-reaction (GPR) associations into a GEM, researchers can simulate how this compound availability affects other metabolic pathways. nih.gov For example, models can predict how this compound influences energy metabolism, amino acid utilization, or lipid metabolism in specific cell types like immune or cancer cells. europa.eunih.gov This approach can help identify key points of metabolic regulation and potential targets for intervention. sci-hub.se The use of logistic principal component analysis (LPCA) further aids in comparing different GEMs, such as those for various human tissues, to identify the metabolic subsystems that distinguish them, providing a clearer picture of tissue-specific metabolism. plos.org
Table 1: Key Enzymes in this compound Metabolism for GEM Integration
| Enzyme | Gene | Function | Cellular Location |
|---|---|---|---|
| 25-hydroxylase | CYP2R1 | Converts vitamin D to 25-hydroxyvitamin D (calcifediol). nih.gov | Liver, other tissues nih.gov |
| 1α-hydroxylase | CYP27B1 | Converts calcifediol (B1668214) to 1,25-dihydroxyvitamin D (this compound). mdpi.com | Kidney, immune cells, epithelial cells nih.gov |
Bioinformatic Analysis of Gene Expression Regulated by Vitamin D Metabolites
Bioinformatic workflows are essential for deciphering the vast amount of data generated from large-scale gene expression studies, such as microarrays and RNA-sequencing. nih.gov These analyses provide a comprehensive view of the genes and signaling pathways regulated by this compound and other vitamin D metabolites. plos.orgresearchgate.net this compound exerts its biological effects primarily by binding to the VDR, a transcription factor that regulates the expression of numerous target genes. consensus.appmdpi.com
Studies using bioinformatic tools like DAVID Functional Annotation and Ingenuity Pathways Analysis have compared the gene expression profiles of cells treated with different vitamin D3 metabolites, including this compound, 25-hydroxyvitamin D3 (25(OH)D3), and 24R,25-dihydroxyvitamin D3 (24R,25(OH)2D3). plos.org These analyses have revealed both shared and unique regulatory actions. For instance, while both this compound and 25(OH)D3 regulate genes involved in calcium homeostasis, they also have distinct effects on pathways related to cell differentiation, immune function, and gene transcription. plos.org
A comprehensive analysis of 80 human expression profiles identified thousands of genes regulated by this compound in a highly cell-specific manner. researchgate.net This research highlighted novel roles in innate immunity, including the regulation of NOD-like pattern recognition receptor signaling and metabolic events that control immune responses. researchgate.net For example, in monocytic cells, this compound was found to enhance the catabolism of branched-chain amino acids (BCAAs), which in turn suppresses the metabolic kinase mTOR, a key regulator of cell growth and proliferation. researchgate.net Further bioinformatic investigation has identified VDR binding sites on specific genes, such as Ikzf3, which is implicated in blunting the Th2 immune response and mitigating allergic airway inflammation. elifesciences.org
Table 2: Selected Genes Regulated by this compound Identified Through Bioinformatic Analysis
| Gene | Cell Type Studied | Function/Pathway | Finding | Reference |
|---|---|---|---|---|
| CYP24A1 | Human fibroblasts (hP29SN) | Vitamin D catabolism | Most highly up-regulated gene by both 1α,25(OH)₂D₃ and 25(OH)D₃. plos.org | plos.org |
| GRHL1 | Human keratinocytes | Epithelial development and maintenance | VDR binds to a regulatory region of the GRHL1 gene and alters its expression upon calcitriol treatment. mdpi.com | mdpi.com |
| Ikzf3 | Mouse CD4+ Th2 cells | Immune response regulation (Aiolos protein) | Calcitriol induces the expression of Ikzf3, which suppresses the IL-2/STAT5 pathway. elifesciences.org | elifesciences.org |
| BCAT1 | Human monocytic cells | Branched-chain amino acid (BCAA) catabolism | Ablation of BCAT1 blocked calcitriol-induced increases in autophagy marker LAMP1. researchgate.net | researchgate.net |
Simulation of Metabolic Disposition and Pharmacokinetic Behavior
Computational simulation provides a powerful tool for predicting the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. nih.gov In silico tools like GastroPlus™ and physiologically based pharmacokinetic (PBPK) models are used to simulate the behavior of these compounds following administration. nih.govresearchgate.net These models integrate physicochemical data with physiological parameters to forecast metabolic fate and disposition. nih.govdntb.gov.ua
Simulations have been used to estimate key PK parameters for various vitamin D3 derivatives. nih.gov These studies often highlight the lipophilic nature and poor water solubility of many vitamin D compounds, which can result in low predicted bioavailability. nih.govresearchgate.net For example, a simulation study predicted the oral absorption of calcitriol to be 8.62%. nih.gov Such models also predict the involvement of specific enzymes in metabolism, identifying Cytochrome P450 3A4 (CYP3A4) as a primary hepatic enzyme involved in the disposition of many vitamin D derivatives. nih.govresearchgate.net
PBPK models offer a more dynamic approach, capable of predicting clinical outcomes by simulating the interactions between a compound and the body over time. mdpi.com A PBPK model built using MATLAB was used to describe the triphasic nature of vitamin D status (insufficient, replenishing, and sufficient), incorporating the regulatory effects of this compound on its own metabolic enzymes. nih.gov Another PBPK model, developed using the Simcyp Simulator, was used to predict the clinical significance of CYP3A4 induction by calcitriol. The simulation concluded that under typical clinical conditions, the induction effect would not be significant enough to alter the pharmacokinetics of co-administered drugs metabolized by CYP3A4. mdpi.com Mathematical modeling based on the vitamin D reaction network has also been proposed as a novel strategy to better define vitamin D status by using ratios of various metabolites, which may be a better indicator of health status than single metabolite measurements. nih.gov
Table 3: Simulated Pharmacokinetic Properties of Vitamin D3 and its Metabolites
| Compound | Predicted Parameter | Predicted Value | Simulation Tool | Reference |
|---|---|---|---|---|
| Cholecalciferol (Vitamin D3) | Fraction Absorbed (%) | 0.24% | GastroPlus™ | nih.gov |
| Calcifediol (25(OH)D3) | Fraction Absorbed (%) | 2.24% | GastroPlus™ | nih.gov |
| This compound (1,25(OH)2D3) | Fraction Absorbed (%) | 8.62% | GastroPlus™ | nih.gov |
| Calcitroic Acid | Fraction Absorbed (%) | >90% | GastroPlus™ | nih.gov |
| This compound | CYP3A4 Induction (AUCR) | 0.9969–0.9998 (No significant effect) | Simcyp Simulator (PBPK) | mdpi.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Other Names |
|---|---|
| This compound | Calcitriol, 1,25-dihydroxyvitamin D3, 1α,25(OH)₂D₃ |
| Calcifediol | 25-hydroxyvitamin D, 25(OH)D, 25(OH)D3 |
| Cholecalciferol | Vitamin D3 |
| Ergocalciferol | Vitamin D2 |
| 24R,25-dihydroxyvitamin D3 | 24R,25(OH)₂D₃ |
| Calcitroic acid | 1,23S,25-trihydroxy-24-oxo-vitamin D₃ |
| 7-dehydrocholesterol (B119134) | - |
| (23S,25R)-1,25-dihydroxyvitamin D₃-26,23-lactone | - |
| 25S,26-dihydroxyvitamin D₃ | - |
| Tetranorcholecalciferol | - |
Emerging Research Areas and Future Directions in Calcitetrol Research
Potential Role of Calcitriol (B1668218) in Novel Biological Contexts
While traditionally recognized for its central role in calcium and phosphate (B84403) homeostasis, recent research has illuminated the multifaceted functions of calcitriol in a variety of novel biological contexts. nih.gov The presence of the vitamin D receptor (VDR) in most cells of the body suggests that calcitriol has widespread physiological effects. nih.gov
One of the most promising areas of emerging research is the role of calcitriol in cancer biology . nih.gov Studies have shown that calcitriol can regulate the cell cycle, induce apoptosis (programmed cell death), and promote cell differentiation in various cancer cell lines. nih.govcancer.gov Furthermore, it acts as an anti-inflammatory agent within the tumor microenvironment. nih.gov Research has also explored its potential in inhibiting the growth of numerous human and animal tumors. aacrjournals.org
Another significant area of investigation is the immunomodulatory function of calcitriol. healthmatters.io It has been shown to influence the activity of various immune cells, including macrophages, dendritic cells, and T cells. patsnap.com Calcitriol appears to enhance the innate immune response while modulating the adaptive immune response to prevent excessive inflammation. patsnap.com This has potential implications for autoimmune diseases and infections. For instance, the active form of calcitriol has been found to help mononuclear phagocytes suppress the intracellular growth of Mycobacterium tuberculosis. drugbank.com
Emerging evidence also points to calcitriol's role as a neurosteroid . frontiersin.org The vitamin D receptor is widely expressed in areas of the brain crucial for cognition, such as the hippocampus and prefrontal cortex. frontiersin.org Calcitriol can cross the blood-brain barrier and may play a role in neuroprotection, with its deficiency being linked to an increased risk of cognitive impairment. frontiersin.orgtaylorandfrancis.com
Table 1: Emerging Roles of Calcitriol in Novel Biological Contexts
| Biological Context | Key Findings | Potential Implications |
|---|---|---|
| Cancer Biology | Regulates cell cycle, induces apoptosis, promotes cell differentiation, and has anti-inflammatory effects in the tumor microenvironment. nih.govcancer.gov | Potential for cancer prevention and as an adjunct to cancer therapy. cancer.gov |
| Immunomodulation | Modulates the activity of macrophages, dendritic cells, and T cells; enhances innate immunity and modulates adaptive immunity. patsnap.com | Therapeutic potential for autoimmune diseases and infections. patsnap.com |
| Neuroprotection | Acts as a neurosteroid, with VDRs widely expressed in the brain; deficiency is linked to cognitive impairment. frontiersin.orgtaylorandfrancis.com | Potential for preventing or mitigating neurodegenerative diseases. |
Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
The accurate measurement of calcitriol and other vitamin D metabolites is crucial for research and clinical applications. Due to its low circulating concentrations and the presence of interfering substances in plasma, analyzing calcitriol is challenging. thermoscientific.com Historically, radioimmunoassays (RIA) were used, but these methods have limitations. aacrjournals.org
Modern analytical techniques have significantly improved the specificity and sensitivity of vitamin D metabolite profiling. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of calcitriol. ingentaconnect.comgoogle.com It offers a cost-effective approach, although its sensitivity for trace amounts can be a limitation. nih.gov
More advanced is the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , which provides a higher degree of specificity and separation. nih.gov This technique has become the gold standard for the accurate measurement of various forms of vitamin D. nih.gov A robust assay using a combination of supported liquid extraction (SLE) and solid-phase extraction (SPE) coupled with LC-MS/MS has been developed for the precise measurement of calcitriol in plasma. thermoscientific.com
These advanced analytical methods are essential for metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. Comprehensive metabolomic profiling allows researchers to better understand the complex interplay of vitamin D metabolites and their impact on health and disease.
Table 2: Comparison of Analytical Techniques for Calcitriol Measurement
| Technique | Advantages | Disadvantages |
|---|---|---|
| Radioimmunoassay (RIA) | Historically used. aacrjournals.org | Potential for interference from other metabolites. aacrjournals.org |
| High-Performance Liquid Chromatography (HPLC) | Cost-effective. nih.gov | Lacks sufficient sensitivity for trace amounts. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity, considered the gold standard. nih.gov | Can be less user-friendly and more expensive. nih.gov |
Systems-Level Understanding of Vitamin D Metabolite Networks
A systems biology approach is being increasingly applied to understand the complex and interconnected nature of the vitamin D endocrine system. nih.gov This approach moves beyond the study of individual components to analyze the interactions and dynamics of the entire network of vitamin D metabolites and their regulatory pathways. researchgate.net
Systems biology utilizes mathematical and computational models to integrate large datasets from genomics, proteomics, and metabolomics. researchgate.net In the context of vitamin D, this can help to elucidate how various factors such as genetics, diet, and sun exposure influence the entire metabolic pathway, from the synthesis of cholecalciferol in the skin to the catabolism of calcitriol. drugbank.com
A top-down systems biology approach analyzes genome-wide data to identify the vitamin D receptor as a central hub in various biological networks, confirming its significant roles in processes like myeloid differentiation and innate immunity. nih.gov A bottom-up approach, on the other hand, would involve creating a kinetic model of the vitamin D signaling pathway to predict its behavior and identify previously unknown mechanisms of control. nih.gov This holistic understanding of the vitamin D metabolite network is crucial for developing more effective strategies for the prevention and treatment of vitamin D-related disorders.
Exploration of Calcitriol's Biological Role Beyond Catabolism
While the catabolism of calcitriol into calcitroic acid is a key step in regulating its activity, research has increasingly focused on its biological functions that extend beyond this pathway and its classical role in mineral homeostasis. wikipedia.org Calcitriol's non-calcemic effects are mediated through its interaction with the vitamin D receptor, which functions as a nuclear transcription factor to regulate the expression of a multitude of genes. nih.gov
A significant area of this research is the antiproliferative and prodifferentiation effects of calcitriol. patsnap.com It has been shown to inhibit the proliferation of various cell types, including cancer cells, by inducing cell cycle arrest. cancer.gov Concurrently, it can promote cell differentiation, a process by which cells become more specialized. For instance, calcitriol can induce the differentiation of myeloid leukemia cells. drugbank.com
Furthermore, calcitriol plays a crucial role in inducing apoptosis , or programmed cell death. nih.gov This is a vital process for removing damaged or unwanted cells and is a key mechanism in its anticancer effects. nih.gov By modulating the expression of genes involved in apoptosis, calcitriol can contribute to the elimination of malignant cells. nih.gov These actions highlight that calcitriol is not merely a regulator of calcium levels but a potent signaling molecule with diverse and significant effects on cellular function.
Q & A
Basic Research Questions
Q. How is Calcitetrol’s chemical structure elucidated and validated in experimental settings?
- Methodological Answer : this compound’s structure (1α,24,25-trihydroxy vitamin D3) is confirmed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For novel compounds, full spectral data (¹H NMR, ¹³C NMR, HRMS) must be provided alongside purity assessments (e.g., HPLC >98%) . Known compounds require cross-referencing with literature data, such as CAS registry numbers (e.g., 72203-93-1) and stereochemical descriptors . Experimental protocols should detail synthesis steps, solvent systems, and purification methods to ensure reproducibility .
Q. What in vitro assays are standard for assessing this compound’s bioactivity in calcium regulation?
- Methodological Answer : Standard assays include calcium flux measurements in osteoblast/osteoclast co-cultures and intestinal epithelial cell lines (e.g., Caco-2). Use fluorescent indicators (e.g., Fura-2) to quantify intracellular calcium levels. Normalize data to controls (e.g., calcitriol) and validate via dose-response curves. Include negative controls (e.g., vitamin D receptor antagonists) to confirm specificity .
Q. How to ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents), purification steps (column chromatography, recrystallization), and characterization methods (melting points, optical rotation). Provide raw spectral data in supplementary materials and adhere to IUPAC nomenclature for stereochemical accuracy . For multi-step syntheses, report intermediate yields and stability data .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s immunomodulatory effects in autoimmune models?
- Methodological Answer : Use HLA-A*0201-restricted epitope tetramer sorting (e.g., HSV-1 glycoprotein B) to isolate antigen-specific CD8+ T cells from ASYMP/SYMP cohorts. Pair with NanoString gene expression profiling (579 immune genes) to identify this compound-induced transcriptional changes. Validate findings via flow cytometry (cytokine secretion assays) and in vivo adoptive transfer models . Ensure statistical power by including ≥10 donors per cohort and correcting for multiple comparisons .
Q. How to resolve contradictions in this compound’s reported mechanisms across different studies?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to compare experimental variables (e.g., cell types, dosages, exposure durations). Replicate conflicting studies under standardized conditions, controlling for batch effects (e.g., serum lot variations). Use pathway enrichment tools (e.g., DAVID, Metascape) to identify context-dependent signaling nodes (e.g., VDR vs. non-canonical pathways) . Share raw datasets via repositories like Figshare to enable independent validation .
Q. What strategies optimize the use of this compound in studying lysosomal dysfunction in Lewy body disease (LBD)?
- Methodological Answer : Combine GCase mutation models (e.g., iPSC-derived neurons) with this compound treatment to assess lysosomal markers (LAMP1/2) via immunofluorescence and Cathepsin D activity assays. Monitor ER stress via BiP/GRP78 Western blotting. Use isogenic controls and include UPR inhibitors (e.g., GSK2606414) to dissect this compound’s role in proteostasis .
Q. How to design a systematic review evaluating this compound’s efficacy in preclinical cancer models?
- Methodological Answer : Apply PICO framework: Population (cancer cell lines/animal models), Intervention (this compound dosing), Comparison (standard chemotherapy), Outcome (apoptosis, metastasis). Use databases (PubMed, Scopus) with keywords "this compound AND (neoplasia OR oncology)". Assess bias via SYRCLE’s risk-of-bias tool and perform meta-regression to explore heterogeneity (e.g., tumor type, VDR expression levels) .
Methodological Best Practices
- Literature Reviews : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over aggregators like BenchChem. Use Zotero or EndNote to manage citations and avoid "citation chasing" .
- Data Reporting : Follow the Beilstein Journal’s guidelines: limit main-text tables/figures to 3–5 critical datasets. Submit extensive spectral/statistical data as supplementary files with hyperlinks .
- Ethical Compliance : For human-derived cells (e.g., CD8+ T cells), include IRB approval numbers and donor consent statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
